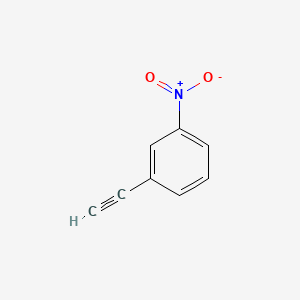

3-Nitrophenylacetylene

Description

The exact mass of the compound 3-Nitrophenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrophenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUOQPWPDONKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062807 | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-94-4 | |

| Record name | 1-Ethynyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Nitrophenylacetylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitrophenylacetylene, a versatile bifunctional molecule with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, safety information, and provides in-depth experimental protocols for its synthesis and key reactions. Due to the limited publicly available data on its direct interactions with biological signaling pathways, this guide illustrates its synthetic pathways and reaction versatility through detailed logical diagrams.

Chemical and Physical Properties

3-Nitrophenylacetylene, identified by the CAS number 3034-94-4 , is a key intermediate in various chemical syntheses.[1][2] Its structure features a nitro group and a terminal alkyne on a phenyl ring, bestowing it with unique reactivity.[1] The quantitative properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Nitrophenylacetylene

| Property | Value | Source |

| CAS Number | 3034-94-4 | [1][2][3] |

| Molecular Formula | C₈H₅NO₂ | [2][3] |

| Molecular Weight | 147.13 g/mol | [2][4] |

| Appearance | White to Yellow to Green clear liquid | [4] |

| Boiling Point | 120 °C at 11 mmHg | [4] |

| Flash Point | 106 °C | [4] |

| Specific Gravity (20/20) | 1.20 | [4] |

| Refractive Index | 1.59 | [4] |

| Purity | >98.0% (GC) | [4] |

Safety and Handling

3-Nitrophenylacetylene is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[5][6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of water. |

Source:[4]

Experimental Protocols

The unique structure of 3-nitrophenylacetylene allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of 3-Nitrophenylacetylene from m-Nitrobenzaldehyde

This multi-step synthesis provides a reliable route to 3-nitrophenylacetylene from commercially available starting materials.

Caption: Synthetic pathway of 3-Nitrophenylacetylene from m-Nitrobenzaldehyde.

Step 1: Synthesis of m-Nitrocinnamic Acid

-

In a suitable reaction vessel, dissolve m-nitrobenzaldehyde and malonic acid in an ethanol solvent.

-

Add a basic catalyst, such as pyridine.

-

Heat the mixture to reflux to facilitate a condensation reaction, followed by decarboxylation to yield m-nitrocinnamic acid.

Step 2: Bromination

-

Dissolve the m-nitrocinnamic acid obtained in the previous step in glacial acetic acid.

-

Add liquid bromine dropwise to the solution.

-

Heat the reaction mixture to afford α,β-dibromo-3-(3'-nitrophenyl)propionic acid.

Step 3: Decarboxylation and Selective Debromination

-

Treat the dibrominated intermediate with a weak base, such as sodium bicarbonate (NaHCO₃), to induce decarboxylation and selective debromination, forming (Z)-1-(2-bromoethenyl)-3-nitrobenzene.

Step 4: Final Debromination

-

The (Z)-1-(2-bromoethenyl)-3-nitrobenzene is then treated with a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent (e.g., DMF).

-

The reaction is typically stirred at an elevated temperature (e.g., 90 °C) for several hours.

-

After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography to obtain 3-nitrophenylacetylene.

Key Reactions of 3-Nitrophenylacetylene

The nitro and alkyne functionalities of 3-nitrophenylacetylene allow for selective transformations, making it a versatile precursor for various functionalized molecules.

Caption: Key chemical transformations of 3-Nitrophenylacetylene.

3.2.1. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding the valuable intermediate 3-aminophenylacetylene.

Protocol:

-

Dissolve 3-nitrophenylacetylene in a mixture of ethanol and water.

-

Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

-

Heat the mixture to approximately 60°C while maintaining the pH around 5.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the iron salts.

-

Extract the filtrate with an organic solvent and purify the product, for example, by distillation under reduced pressure, to obtain 3-aminophenylacetylene.

3.2.2. Polymerization

The terminal alkyne allows 3-nitrophenylacetylene to act as a monomer in polymerization reactions, leading to conjugated polymers with interesting electronic and optical properties.

General Protocol:

-

All manipulations should be carried out under an inert atmosphere (e.g., argon) using Schlenk techniques.

-

In a reaction flask, dissolve the rhodium(I) catalyst (e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]) in a suitable solvent like THF.

-

Add the 3-nitrophenylacetylene monomer to the catalyst solution.

-

Stir the mixture at room temperature in the absence of light.

-

Monitor the consumption of the monomer using gas chromatography (GC).

-

Once the polymerization is complete, precipitate the polymer by adding the reaction solution to a non-solvent like cold methanol.

-

Filter the polymer, wash it with methanol, and dry it under vacuum.

3.2.3. Sonogashira Coupling

The alkyne group readily participates in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

General Protocol:

-

To a reaction flask under an inert atmosphere, add the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).

-

Add 3-nitrophenylacetylene to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by filtering off the amine salts and evaporating the solvent.

-

Purify the resulting coupled product by column chromatography.

Biological Activity and Signaling Pathways

While many nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects, specific studies detailing the direct interaction of 3-nitrophenylacetylene with cellular signaling pathways are not extensively available in the public domain. The biological effects of nitroaromatic compounds are often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species and subsequent cellular stress. However, without specific experimental evidence, a detailed signaling pathway for 3-nitrophenylacetylene cannot be accurately depicted. Future research in this area would be valuable to elucidate its potential pharmacological applications.

Conclusion

3-Nitrophenylacetylene is a valuable and versatile chemical intermediate with a well-defined set of properties and synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules and functional polymers. The detailed protocols provided in this guide offer a practical resource for researchers in organic chemistry and materials science. Further investigation into its biological activities is warranted to explore its potential in drug discovery and development.

References

- 1. Genotoxic and cytotoxic effects of the environmental pollutant 3-nitrobenzanthrone on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive nitrogen species in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Nitrophenylacetylene in Common Organic Solvents

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific quantitative solubility data for 3-nitrophenylacetylene in common organic solvents. This guide provides a qualitative assessment of its expected solubility based on fundamental chemical principles and offers a detailed, generalized experimental protocol for determining its solubility.

Introduction

3-Nitrophenylacetylene is an organic compound of interest in various fields of chemical research, including organic synthesis and materials science. Its structure, featuring a polar nitro group and a largely nonpolar phenylacetylene framework, results in a nuanced solubility profile. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and the development of new materials. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a thorough overview of the anticipated solubility and the methodologies for its empirical determination.

Predicted Solubility Profile of 3-Nitrophenylacetylene

The solubility of a compound is primarily governed by the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity. 3-Nitrophenylacetylene possesses both polar (the nitro group, -NO₂) and nonpolar (the phenyl and acetylene groups) characteristics.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective at dissolving 3-nitrophenylacetylene. Their polarity can interact favorably with the nitro group, while their organic nature is compatible with the phenylacetylene portion of the molecule.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are anticipated to be moderately good solvents. While they can hydrogen bond with the nitro group, the nonpolar bulk of the molecule may limit high solubility. Indeed, some studies have utilized isopropanol as a solvent for reactions involving 3-nitrophenylacetylene.

-

Nonpolar Solvents: Nonpolar solvents like hexane and cyclohexane are expected to be poor solvents for 3-nitrophenylacetylene. The strong dipole-dipole interactions of the nitro group are not readily overcome by the weak van der Waals forces offered by these solvents.

-

Aromatic Solvents: Solvents such as toluene and benzene may exhibit moderate solubility due to π-stacking interactions with the phenyl ring of 3-nitrophenylacetylene.

-

Halogenated Solvents: Dichloromethane and chloroform are likely to be good solvents due to their ability to engage in dipole-dipole interactions and their capacity to dissolve a wide range of organic compounds.

Data Presentation: Qualitative Solubility Table

The following table summarizes the predicted qualitative solubility of 3-nitrophenylacetylene in a range of common organic solvents. It is important to note that this is a predictive assessment, and experimental verification is required for precise quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group interacts well with the nitro group, and the overall organic character is compatible with the solute. |

| Ethyl Acetate | Soluble | Similar to acetone, the ester group provides polarity to interact with the nitro group. | |

| Acetonitrile | Soluble | The polar nitrile group can engage in dipole-dipole interactions with the nitro group. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for many organic molecules. | |

| Polar Protic | Methanol | Moderately Soluble | Can hydrogen bond with the nitro group, but the small alkyl chain may not be sufficient to fully solvate the nonpolar part of the molecule. |

| Ethanol | Moderately Soluble | Similar to methanol, with slightly better solvation of the nonpolar part due to the longer alkyl chain. | |

| Isopropanol | Moderately Soluble | Has been used as a reaction solvent, indicating at least moderate solubility. | |

| Nonpolar | Hexane | Insoluble | Lacks the polarity to effectively solvate the polar nitro group. |

| Cyclohexane | Insoluble | Similar to hexane, it is a nonpolar solvent with weak intermolecular forces. | |

| Aromatic | Toluene | Moderately Soluble | π-stacking interactions between the aromatic rings of the solvent and solute can contribute to solubility. |

| Benzene | Moderately Soluble | Similar to toluene, with potential for favorable π-π interactions. | |

| Halogenated | Dichloromethane | Soluble | A good solvent for many organic compounds with low to medium polarity. |

| Chloroform | Soluble | Similar to dichloromethane, it is a versatile solvent for a range of organic solutes. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the saturation solubility of 3-nitrophenylacetylene in a given organic solvent at a specific temperature.

Materials and Equipment:

-

3-Nitrophenylacetylene (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-nitrophenylacetylene to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid precipitation of the solute upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the concentration of 3-nitrophenylacetylene in the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of 3-nitrophenylacetylene of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for 3-nitrophenylacetylene and all solvents used for specific handling and disposal information.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Flowchart of the experimental protocol for determining the solubility of 3-nitrophenylacetylene.

Logical Relationships in Solubility

Caption: Factors influencing the solubility of 3-nitrophenylacetylene in different organic solvents.

Theoretical Calculations of the Electronic Properties of 3-Nitrophenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetylene is a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its structure, featuring a nitro group (an electron-withdrawing group) and a terminal alkyne (a versatile functional group) on a phenyl ring, imparts unique electronic and reactive properties.[1][2] The strategic placement of these groups makes 3-nitrophenylacetylene a valuable building block in the synthesis of conjugated polymers with tunable optical and electronic characteristics, as well as a precursor for various pharmaceutical compounds.[1][2] A thorough understanding of its electronic properties at a molecular level is crucial for the rational design of novel materials and therapeutics. This technical guide outlines the standard theoretical methodologies for calculating these properties and provides a framework for interpreting the resulting data.

Theoretical Methodology for Calculating Electronic Properties

The electronic properties of molecules like 3-nitrophenylacetylene are reliably investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and effective method. A typical and robust computational protocol for this purpose is detailed below.

Computational Protocol

-

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using DFT with a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set such as 6-311++G(d,p). The chosen basis set is sufficiently large to provide accurate results for organic molecules containing heteroatoms. The geometry optimization is crucial as the electronic properties are highly dependent on the molecular structure.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Electronic Properties: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution on individual atoms and the nature of the intramolecular charge transfer.

-

Excited State Calculations: To understand the electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information on the vertical excitation energies and oscillator strengths of the electronic transitions.

-

The following diagram illustrates a typical workflow for these theoretical calculations:

Key Electronic Properties of 3-Nitrophenylacetylene

The electronic properties of 3-nitrophenylacetylene are dominated by the interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating (via π-conjugation) phenylacetylene moiety. This "push-pull" nature leads to interesting intramolecular charge transfer characteristics.

The following diagram illustrates the electronic influence of the substituents on the phenyl ring:

A comprehensive computational study would yield quantitative data on the electronic properties. The following table summarizes the key parameters that would be obtained from such a study and their significance.

| Property | Symbol | Significance |

| Ground State Energy | Etotal | The total electronic energy of the molecule in its optimized geometry. A lower energy indicates higher stability. |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate an electron (ionization potential). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept an electron (electron affinity). |

| HOMO-LUMO Energy Gap | ΔEH-L | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. Can be approximated as -EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. Can be approximated as -ELUMO. |

| Electronegativity | χ | The ability of the molecule to attract electrons. Calculated as (IP + EA) / 2. |

| Chemical Hardness | η | A measure of the molecule's resistance to a change in its electron distribution. Calculated as (IP - EA) / 2. |

| First Excitation Energy | ΔE0→1 | The energy required for the first electronic transition (S0 → S1), corresponding to the lowest energy absorption in the UV-Vis spectrum. |

Experimental Correlation

The results of theoretical calculations should ideally be correlated with experimental data for validation. For 3-nitrophenylacetylene, key experimental techniques would include:

-

UV-Visible Spectroscopy: The calculated first excitation energy (from TD-DFT) can be compared with the experimentally observed maximum absorption wavelength (λmax). Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region.

-

Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energies, respectively.

-

X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction would provide the precise molecular geometry, which can be compared with the theoretically optimized structure.

Conclusion

Theoretical calculations, particularly using DFT, provide a powerful tool for elucidating the electronic properties of 3-nitrophenylacetylene. By determining key parameters such as the HOMO-LUMO gap, dipole moment, and charge distribution, researchers can gain valuable insights into the molecule's reactivity, stability, and potential for intramolecular charge transfer. This knowledge is instrumental in the rational design of new materials and pharmaceutical agents based on the 3-nitrophenylacetylene scaffold. The combination of robust computational methods with experimental validation offers a comprehensive approach to understanding and harnessing the unique characteristics of this versatile molecule.

References

The Advent of Nitrophenylacetylenes: A Technical Chronicle of Their Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and pioneering synthesis of the three isomers of nitrophenylacetylene: ortho-, meta-, and para-nitrophenylacetylene. Addressed to researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data in a comparative format, and illustrates the synthetic workflows with clear, concise diagrams.

The late 19th century marked a period of profound advancement in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was within this vibrant scientific landscape that the nitrophenylacetylene isomers were first synthesized and characterized. These compounds, featuring a nitro group and an ethynyl group attached to a benzene ring, have since become valuable building blocks in organic synthesis, finding applications in materials science and the development of pharmaceutical agents.

Discovery and First Synthesis: A Journey Through Historical Chemical Literature

The first successful syntheses of the nitrophenylacetylene isomers were not isolated events but rather the culmination of systematic investigations into the reactivity of nitrated aromatic compounds. The primary route established by pioneering chemists of the era involved a two-step process starting from the corresponding nitrocinnamic acids. This classical approach consists of the bromination of the carbon-carbon double bond of the cinnamic acid derivative, followed by a double dehydrobromination of the resulting dibromide.

Para-Nitrophenylacetylene

The first documented synthesis of para-nitrophenylacetylene was reported in 1882 by V. B. Drewsen in Justus Liebigs Annalen der Chemie. Drewsen's method involved the reaction of p-nitrocinnamic acid with bromine to form the corresponding dibromide, which was then treated with alcoholic potassium hydroxide to induce the elimination of two molecules of hydrogen bromide.

Ortho-Nitrophenylacetylene

In the same year and journal, C. L. Müller described the synthesis of ortho-nitrophenylacetylene. Following a similar strategy to Drewsen, Müller prepared o-nitrocinnamic acid dibromide and subsequently subjected it to dehydrobromination using a strong base to yield the desired alkyne.

Meta-Nitrophenylacetylene

The first synthesis of meta-nitrophenylacetylene also followed the established pathway from its corresponding cinnamic acid derivative. The preparation of m-nitrocinnamic acid was a known procedure, and its subsequent conversion to m-nitrophenylacetylene through bromination and dehydrobromination was a logical extension of the methods developed for the other isomers. While a single, seminal publication for the meta-isomer's first synthesis is less definitively cited in readily available literature, the work of T. van der Linden in the Recueil des Travaux Chimiques des Pays-Bas contributed significantly to the understanding of nitrated benzene derivatives during this period.

Quantitative Data Summary

The following table summarizes the key physical properties of the nitrophenylacetylene isomers as reported in early and modern literature.

| Property | o-Nitrophenylacetylene | m-Nitrophenylacetylene | p-Nitrophenylacetylene |

| Molecular Formula | C₈H₅NO₂ | C₈H₅NO₂ | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol | 147.13 g/mol | 147.13 g/mol |

| Melting Point | 93-95 °C | 62-64 °C | 150-152 °C[1] |

| Appearance | Yellow needles | Yellowish crystals | Yellow crystals |

Experimental Protocols of First Synthesis

The foundational syntheses of the nitrophenylacetylene isomers relied on a common two-step sequence. The protocols outlined below are based on the historical accounts and represent the general procedures employed.

Step 1: Bromination of Nitrocinnamic Acid

-

General Procedure: The respective nitrocinnamic acid isomer (ortho, meta, or para) was dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid. A solution of bromine in the same solvent was then added dropwise with stirring. The reaction mixture was often cooled to control the exothermic reaction. The completion of the reaction was indicated by the persistence of the bromine color. The resulting nitrocinnamic acid dibromide typically precipitated from the solution and was collected by filtration, washed with a solvent to remove unreacted bromine, and dried.

Step 2: Dehydrobromination of Nitrocinnamic Acid Dibromide

-

General Procedure: The dried nitrocinnamic acid dibromide was treated with a strong base to effect the elimination of two equivalents of hydrogen bromide. A common reagent for this transformation was a solution of potassium hydroxide in ethanol. The reaction mixture was typically heated under reflux for a period of time. After cooling, the reaction mixture was poured into water, leading to the precipitation of the crude nitrophenylacetylene. The product was then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.

Visualization of Synthetic Workflows

The logical workflow for the first synthesis of the nitrophenylacetylene isomers can be represented by the following diagrams.

The discovery and initial synthesis of the nitrophenylacetylene isomers laid the groundwork for over a century of research into their properties and applications. The elegant and robust synthetic route established by these early pioneers is a testament to the foundational principles of organic chemistry and continues to be a valuable transformation in the modern chemist's toolkit.

References

In-Depth Spectral Analysis of 3-Nitrophenylacetylene: A Technical Guide for Researchers

An examination of the spectral properties of 3-nitrophenylacetylene, a valuable building block in organic synthesis, is crucial for its effective application in research and drug development. This technical guide provides a comprehensive overview of its spectral characteristics, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Introduction

3-Nitrophenylacetylene, with the chemical formula C₈H₅NO₂, is an aromatic compound featuring both a nitro group and a terminal alkyne.[1] This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations, including Sonogashira coupling and cycloaddition reactions, rendering it a molecule of significant interest to researchers in organic chemistry and materials science.[2] An accurate understanding of its spectral data is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a consolidated summary of its key spectral features.

Spectral Data Summary

The following tables summarize the key quantitative data from the spectral analysis of 3-nitrophenylacetylene.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | ≡C-H stretch | Strong |

| ~2100 | C≡C stretch | Medium |

| ~1530 | Asymmetric NO₂ stretch | Strong |

| ~1350 | Symmetric NO₂ stretch | Strong |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.4 | s | 1H | H-2 |

| ~8.2-8.3 | d | 1H | H-4 or H-6 |

| ~7.8-7.9 | d | 1H | H-6 or H-4 |

| ~7.6-7.7 | t | 1H | H-5 |

| ~3.2 | s | 1H | Acetylenic H |

Solvent: CDCl₃. The assignments are based on the expected electronic effects of the nitro and acetylene substituents on the aromatic ring.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ (C-3) |

| ~137 | Aromatic CH |

| ~129 | Aromatic CH |

| ~125 | Aromatic CH |

| ~123 | Aromatic C-C≡CH |

| ~123 | Aromatic CH |

| ~82 | Acetylenic C-H |

| ~80 | Acetylenic C-Ar |

Solvent: CDCl₃. The assignments are based on predicted chemical shifts for substituted benzene derivatives.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 117 | [M-NO]⁺ | |

| 101 | [M-NO₂]⁺ or [C₈H₅]⁺ | |

| 75 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of 3-nitrophenylacetylene.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for liquid organic compounds like 3-nitrophenylacetylene.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat 3-nitrophenylacetylene is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[3][4]

-

Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates is recorded.[3]

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is acquired. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.[3]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of 3-nitrophenylacetylene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5][6] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[6] The solution must be homogeneous and free of any particulate matter.[5]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.[5]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 3-nitrophenylacetylene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7] The sample is placed in a 1.5 mL glass autosampler vial.[7]

-

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5) is coupled to a mass spectrometer.[8] The injector and transfer line temperatures are set to ensure volatilization of the sample without degradation. A suitable temperature program for the GC oven is established to ensure good separation.[9]

-

Data Acquisition: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The eluting compounds are ionized in the mass spectrometer (typically by electron ionization at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.

-

Data Analysis: The resulting chromatogram shows the separation of components in the sample, and the mass spectrum for each peak is used to identify the compound by its molecular ion and fragmentation pattern.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like 3-nitrophenylacetylene.

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of 3-nitrophenylacetylene.

Conclusion

The spectral data presented in this guide provide a foundational dataset for the identification and characterization of 3-nitrophenylacetylene. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectral data in their own laboratories. A thorough understanding and application of these spectral analysis techniques are essential for advancing research and development in fields that utilize this versatile chemical intermediate.

References

- 1. Benzene, 1-ethynyl-3-nitro- | C8H5NO2 | CID 76432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the alkyne group in 3-nitrophenylacetylene

An In-depth Technical Guide on the Fundamental Reactivity of the Alkyne Group in 3-Nitrophenylacetylene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylacetylene is a bifunctional organic compound featuring a terminal alkyne and a meta-substituted nitro group. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the phenyl ring and, consequently, the reactivity of the alkyne moiety. This guide provides a comprehensive analysis of the , focusing on reactions pivotal for synthetic chemistry and drug development. Key reaction classes, including metal-catalyzed cross-couplings, cycloadditions, nucleophilic additions, and polymerization, are discussed in detail. The content herein summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes key mechanisms and workflows to facilitate a deeper understanding of this versatile building block.

Electronic Influence of the meta-Nitro Group

The reactivity of the acetylenic C≡C triple bond in 3-nitrophenylacetylene is dictated by the electronic effects of the meta-nitro substituent. The nitro group is a potent deactivating group, exerting a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). In the meta position, the resonance effect does not extend to the point of substitution for the alkyne, but the powerful inductive effect significantly reduces the electron density of the entire aromatic ring and, by extension, the attached alkyne group.

This electronic perturbation has two primary consequences for the alkyne's reactivity:

-

Decreased Nucleophilicity : The alkyne's triple bond is electron-deficient compared to phenylacetylene, rendering it less reactive towards electrophiles.

-

Increased Electrophilicity : The terminal acetylenic proton becomes more acidic, and the β-carbon of the alkyne becomes more susceptible to attack by nucleophiles.[1][2]

Metal-Catalyzed Reactions

The terminal alkyne of 3-nitrophenylacetylene is an excellent substrate for a variety of metal-catalyzed transformations, which are foundational in modern organic synthesis.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[3][4] This reaction is instrumental in constructing complex molecular scaffolds. The reaction proceeds readily with 3-nitrophenylacetylene, demonstrating tolerance for the electron-withdrawing nitro group.

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-methylbenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 25 | 4 | 95 |

| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄, CuI | Piperidine | THF | 60 | 6 | 88 |

| 3-Bromopyridine | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 5 | 92 |

Note: Data is representative for electron-deficient phenylacetylenes. Specific yields may vary.

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous solvent (e.g., DMF or THF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol).

-

Add 3-nitrophenylacetylene (1.2 mmol) to the mixture via syringe.

-

Stir the reaction mixture at the specified temperature and monitor progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Polymerization

3-Nitrophenylacetylene serves as a monomer for the synthesis of conjugated polymers.[4] These materials, such as poly(nitrophenylacetylene), have potential applications in organic electronics due to their electronic and optical properties. Polymerization can be induced under high pressure or catalyzed by transition metals, such as rhodium(I) complexes.[3][5]

| Catalyst | [Monomer]/[Rh] | Solvent | Temp. (°C) | Time (h) | Conversion (%) |

| [Rh(nbd)Cl]₂ | 100 | THF | 20 | 2 | >99 |

| [Rh(nbd){P,N-ligand}][BF₄] | 100 | THF | 20 | 1 | >99 |

Note: Data is based on studies with substituted phenylacetylenes.[5]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in 3-nitrophenylacetylene makes it a competent dipolarophile in [3+2] cycloaddition reactions.

Azide-Alkyne Cycloaddition (CuAAC)

This reaction, a cornerstone of "Click Chemistry," involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[2][6] The reaction is highly efficient, tolerant of a wide range of functional groups, and can often be performed in aqueous media.[7]

| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate | tBuOH/H₂O | 25 | 12 | 95 |

| 1-Azidohexane | CuI, DIPEA | CH₂Cl₂ | 25 | 24 | 91 |

| Phenyl Azide | Cu-MONPs | H₂O/CHCl₃ | 50 | 24 | 85-98 |

Note: Data is representative for terminal alkynes in CuAAC reactions.[8]

Nitrone-Alkyne Cycloaddition

3-Nitrophenylacetylene can also react with nitrones in a [3+2] cycloaddition to form isoxazoline heterocycles.[9] As the alkyne is electron-poor, the reaction's regioselectivity is primarily controlled by the interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which typically favors the formation of 4-substituted isoxazolines.[9][10]

Nucleophilic Addition Reactions

The electron-withdrawing nitro group activates the alkyne triple bond towards conjugate (Michael) addition by nucleophiles. This is a reversal of the typical reactivity of alkynes, which are generally more susceptible to electrophilic attack.

Thiol-yne Michael Addition

Soft nucleophiles like thiols readily add across the triple bond of 3-nitrophenylacetylene in a Michael-type reaction.[11] This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The addition follows an anti-Markovnikov pattern, with the sulfur atom attacking the β-carbon.

| Thiol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | Piperidine | Acetonitrile | 25 | 1 | >95 |

| 1-Dodecanethiol | DBU | THF | 25 | 4 | 90 |

Note: Data is representative for activated alkynes. The reaction is typically fast and high-yielding.

-

Dissolve 3-nitrophenylacetylene (1.0 mmol) and the thiol (1.1 mmol) in a suitable solvent (e.g., THF or acetonitrile, 5 mL).

-

Add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 mmol) to the solution.

-

Stir the reaction at room temperature, monitoring by TLC for the consumption of the starting material.

-

Once the reaction is complete, quench with a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography if necessary.[12]

Other Reactivity

Electrophilic Addition

Due to the strong deactivating effect of the nitro group, the alkyne in 3-nitrophenylacetylene is significantly less reactive towards electrophiles than electron-rich or unsubstituted alkynes. Reactions like hydrohalogenation or bromination are expected to be sluggish and may require harsh conditions or potent electrophilic sources to proceed.[13][14] Often, competitive electrophilic aromatic substitution on the ring can occur, though the ring itself is also deactivated.

Selective Reduction

While the focus of this guide is the alkyne group, it is crucial to note the potential for chemoselective reactions. The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C with specific modifiers, or biocatalysts) while leaving the alkyne group intact.[15] This dual functionality makes 3-nitrophenylacetylene a valuable precursor to other important building blocks like 3-aminophenylacetylene.

References

- 1. ijnc.ir [ijnc.ir]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. interchim.fr [interchim.fr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 10. DSpace [repository.kaust.edu.sa]

- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

The nitro group (-NO₂) is a compact, yet remarkably powerful, functional group that profoundly influences the electron density distribution within a molecule. Its strong electron-withdrawing nature, a consequence of both inductive and resonance effects, is a cornerstone of modern organic chemistry and plays a pivotal role in the design and synthesis of a vast array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive exploration of the electron-withdrawing properties of the nitro group, detailing its impact on aromatic systems and the acidity of key functional groups.

The Dual Nature of Electron Withdrawal: Inductive and Resonance Effects

The electron-withdrawing character of the nitro group arises from two distinct, yet synergistic, electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma (σ) bond framework. This through-bond polarization is known as the inductive effect and is a significant contributor to the overall electron-withdrawing power of the group.[1][2]

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from an attached aromatic ring or conjugated system into its own structure. This delocalization, depicted through resonance structures, results in a net withdrawal of electron density from the π-system, particularly at the ortho and para positions of an aromatic ring.[3][4] The resonance effect is often the dominant electron-withdrawing mechanism when the nitro group is conjugated with a π-system.

The interplay of these two effects makes the nitro group one of the strongest electron-withdrawing groups in organic chemistry.

Quantitative Assessment of the Electron-Withdrawing Effect

The electronic influence of the nitro group can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive Hammett constant indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |

| -NO₂ | 0.71 | 0.78 |

Table 1: Hammett constants for the nitro group at the meta and para positions.

The larger positive value for σ_p compared to σ_m highlights the significant contribution of the resonance effect at the para position, in addition to the inductive effect.[5]

Impact on Electrophilic Aromatic Substitution

The presence of a nitro group on an aromatic ring has a profound impact on its reactivity towards electrophiles. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[6][7]

This deactivation is a direct consequence of the reduced electron density in the ring, which makes it a less effective nucleophile. Furthermore, the nitro group directs incoming electrophiles to the meta position. This regioselectivity can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

Attack at the ortho or para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing nitro group, a highly destabilizing arrangement.[7] In contrast, meta attack avoids this unfavorable juxtaposition of positive charges, leading to a more stable intermediate and favoring the formation of the meta-substituted product.[8]

Logical Flow of Electrophilic Aromatic Substitution on Nitrobenzene

Caption: Meta-directing effect of the nitro group in electrophilic aromatic substitution.

Enhancement of Acidity: The Case of Phenols and Anilines

The electron-withdrawing prowess of the nitro group is vividly demonstrated by its effect on the acidity of phenols and the basicity of anilines. By stabilizing the conjugate base formed upon deprotonation, the nitro group significantly increases the acidity of these compounds.

Nitrophenols

Phenol is a weak acid, but the introduction of a nitro group dramatically increases its acidity. This is because the nitro group effectively delocalizes the negative charge of the resulting phenoxide ion through both inductive and resonance effects, thereby stabilizing it.[9][10] The stabilization is most pronounced when the nitro group is at the ortho or para position, as this allows for direct resonance delocalization of the negative charge onto the nitro group.[11]

Resonance Stabilization of p-Nitrophenoxide

Caption: Resonance delocalization in the p-nitrophenoxide ion.

The effect of the nitro group's position on the acidity of phenol is clearly illustrated by their pKa values. A lower pKa value corresponds to a stronger acid.

| Compound | pKa |

| Phenol | 9.98 |

| o-Nitrophenol | 7.23 |

| m-Nitrophenol | 8.28 |

| p-Nitrophenol | 7.15 |

Table 2: pKa values of phenol and nitrophenols.[10][11]

The significantly lower pKa values of o- and p-nitrophenol compared to m-nitrophenol underscore the importance of the resonance effect in stabilizing the conjugate base.

Nitroanilines

Similarly, the nitro group decreases the basicity of aniline. The lone pair of electrons on the nitrogen atom of aniline is responsible for its basicity. An electron-withdrawing nitro group pulls electron density away from the amino group, making the lone pair less available to accept a proton. This effect is again more pronounced when the nitro group is in the ortho or para position due to resonance.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| o-Nitroaniline | -0.26 |

| m-Nitroaniline | 2.5 |

| p-Nitroaniline | 1.1 |

Table 3: pKa values of the conjugate acids of aniline and nitroanilines.[12]

A lower pKa of the conjugate acid indicates a weaker base.

Experimental Protocols

The following are outlines of key experiments that demonstrate the electron-withdrawing effect of the nitro group.

Experiment 1: Nitration of Benzene

This experiment illustrates the electrophilic aromatic substitution reaction and the introduction of the deactivating nitro group onto an aromatic ring.

Methodology:

-

Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

-

Reaction: Slowly add benzene to the nitrating mixture while maintaining a low temperature (typically below 50-60°C) to prevent dinitration.[13]

-

Work-up: After the reaction is complete, pour the mixture into cold water to quench the reaction. The nitrobenzene, being denser than water and immiscible, will form a separate layer.

-

Purification: Separate the nitrobenzene layer using a separatory funnel. Wash the organic layer with water and a dilute sodium bicarbonate solution to remove any residual acid. Dry the nitrobenzene over an anhydrous drying agent (e.g., calcium chloride) and purify by distillation.[2]

Workflow for the Nitration of Benzene

Caption: Experimental workflow for the synthesis of nitrobenzene.

Experiment 2: Determination of pKa of Nitrophenols by Spectrophotometry

This experiment quantitatively measures the increased acidity of phenols upon substitution with a nitro group.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., a water-acetonitrile mixture). Prepare a series of buffer solutions with known pH values.

-

Spectrophotometric Measurements: For each buffer solution, add a small, constant amount of the nitrophenol stock solution. Record the UV-Vis absorption spectrum of each solution. The protonated phenol and the deprotonated phenoxide ion will have distinct absorption spectra.

-

Data Analysis: At a wavelength where the absorbance of the phenol and phenoxide differ significantly, plot the absorbance as a function of pH. The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.[3][9]

Conclusion

The nitro group's potent electron-withdrawing ability, driven by a combination of strong inductive and resonance effects, is a fundamental concept in organic chemistry with far-reaching implications. It deactivates aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, it significantly enhances the acidity of phenols and decreases the basicity of anilines by stabilizing the corresponding conjugate base or acid. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals in the rational design and synthesis of new molecular entities with desired chemical and biological properties.

References

- 1. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 2. youtube.com [youtube.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. File:PKa phenol vs nitrophenol.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]

- 11. quora.com [quora.com]

- 12. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Nitrophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylacetylene (CAS 3034-94-4), a bifunctional molecule featuring a nitro group and a terminal alkyne, is a critical building block in modern chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the known and inferred stability of 3-nitrophenylacetylene, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment. Due to a lack of extensive direct studies on this specific molecule, this guide synthesizes information from safety data sheets, studies on analogous compounds such as phenylacetylene and other nitroaromatic compounds, and established principles of chemical stability.

Chemical Profile and General Reactivity

3-Nitrophenylacetylene is a solid with a molecular weight of 147.13 g/mol . Its chemical structure incorporates two key functional groups that dictate its reactivity and stability:

-

Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions and a key participant in coupling reactions like the Sonogashira coupling. Terminal alkynes can also undergo dimerization or polymerization, particularly under conditions of heat, light, or in the presence of certain metal catalysts.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and can influence the molecule's susceptibility to nucleophilic attack. The nitro group itself can be a site of reduction.

Summary of Chemical Stability

| Stress Factor | Observed or Inferred Stability | Potential Degradation Products (Inferred) | Primary References |

| Thermal | Likely to be stable at ambient temperatures but may decompose at elevated temperatures. The C-NO₂ bond is a potential point of initial cleavage in nitroaromatic compounds. Phenylacetylene derivatives in polymeric forms can be highly thermally stable. | Nitrobenzene, phenylacetylene, carbon oxides (CO, CO₂), nitrogen oxides (NOₓ). | [1][2] |

| Light (Photochemical) | Phenylacetylene is known to be sensitive to light and air, leading to discoloration (yellowing) due to oxidation. The nitroaromatic structure suggests potential for photoreduction or rearrangement upon exposure to UV light. | Oxidized impurities, polymeric materials, potential reduction products of the nitro group. | [3][4] |

| Air/Oxidation | Susceptible to oxidation, particularly in the presence of light. The alkyne moiety can be oxidized. | Benzoic acid derivatives, polymeric peroxides. | [3] |

| Hydrolytic (pH) | Generally stable in neutral aqueous conditions. The stability under strongly acidic or basic conditions has not been extensively reported but the alkyne and nitro groups are generally stable to hydrolysis under moderate conditions. | Not well-documented. Extreme pH may catalyze polymerization or other reactions. | [5] |

| Mechanical (Pressure) | Can undergo pressure-induced polymerization. The amorphous phase polymerizes at a lower pressure threshold than the crystalline phase. | Poly(3-nitrophenylacetylene) |

Recommended Storage Conditions

To ensure the long-term integrity of 3-nitrophenylacetylene, the following storage conditions are recommended based on safety data sheets and the known sensitivities of related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, with refrigeration (2-8°C) being optimal. | To minimize the rate of potential thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the alkyne group and other air-sensitive reactions. |

| Light | Store in an amber or opaque, tightly sealed container. | To protect against photochemical degradation and polymerization. |

| Moisture | Store in a dry, desiccated environment. | To prevent potential moisture-mediated degradation pathways. |

| Incompatible Materials | Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The following diagram illustrates the inferred major degradation pathways for 3-nitrophenylacetylene based on the reactivity of its functional groups and studies on analogous compounds.

Caption: Inferred degradation pathways for 3-nitrophenylacetylene under various stress conditions.

Experimental Protocols for Stability Assessment

The following are detailed, albeit generalized, protocols for assessing the chemical stability of 3-nitrophenylacetylene. These protocols should be adapted based on the specific analytical capabilities available.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: A generalized workflow for conducting forced degradation studies on 3-nitrophenylacetylene.

5.1.1. Materials and Reagents

-

3-Nitrophenylacetylene (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-UV/MS system with a suitable C18 column

5.1.2. Procedure

-

Sample Preparation: Prepare a stock solution of 3-nitrophenylacetylene in acetonitrile (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a known amount of solid 3-nitrophenylacetylene in a controlled temperature oven at 80°C for 72 hours. Dissolve a weighed portion in acetonitrile for analysis.

-

Photolytic Degradation: Expose solid and a solution of 3-nitrophenylacetylene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by a validated stability-indicating HPLC method, using a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to determine the shelf-life of 3-nitrophenylacetylene under recommended and accelerated storage conditions.

5.2.1. Study Design

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C (refrigerated)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

-

Packaging: Amber glass vials with inert gas headspace.

5.2.2. Procedure

-

Package multiple aliquots of a single batch of 3-nitrophenylacetylene in the specified packaging.

-

Place the samples in stability chambers maintained at the long-term and accelerated conditions.

-

At each time point, remove a sample from each condition.

-

Perform a comprehensive analysis including:

-

Appearance: Visual inspection for color change and physical state.

-

Purity Assay: HPLC-UV analysis to determine the percentage of the active compound remaining.

-

Related Substances: HPLC-UV analysis to quantify any degradation products.

-

-

Data Analysis: Plot the purity of 3-nitrophenylacetylene against time for each condition. For accelerated stability data, use the Arrhenius equation to predict the shelf-life at the long-term storage condition.

Conclusion

3-Nitrophenylacetylene is a valuable, reactive molecule that requires careful handling and storage to maintain its integrity. While it is stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), it is susceptible to degradation by heat, light, and oxidation. The primary degradation pathways are inferred to be polymerization and reactions involving the nitro and alkyne functional groups. For researchers, scientists, and drug development professionals, adherence to proper storage protocols and the implementation of stability studies are crucial to ensure the quality and reliability of this important chemical intermediate in their work. Further dedicated studies are warranted to provide quantitative stability data and a more definitive understanding of its degradation profile.

References

Application Notes and Protocols for Sonogashira Coupling Using 3-Nitrophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction utilizing 3-nitrophenylacetylene, a versatile building block in the synthesis of complex organic molecules. The information presented is intended for researchers in organic chemistry, medicinal chemistry, and materials science, as well as professionals in the drug development industry.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The use of 3-nitrophenylacetylene as the alkyne component is of particular interest due to the presence of the nitro group, which can serve as a versatile functional handle for further synthetic transformations or as a key pharmacophore in biologically active molecules.[3] The products of this reaction are valuable intermediates in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1]

This document provides a general protocol for the Sonogashira coupling of 3-nitrophenylacetylene with various aryl halides, along with a specific experimental example. Additionally, it explores the relevance of the resulting compounds in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a comparative overview of the reaction's scope. While not all examples use 3-nitrophenylacetylene specifically, they offer valuable insights into the expected outcomes with similar substrates.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | RT | 3 | 98 |

| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco | DMF | RT | - | Quantitative |

| 3 | 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF/DMA | 75 | - | - |

| 4 | 4-Bromopyridine HCl | 2-Methyl-3-butyn-2-ol | Pd catalyst / CuI | Triethylamine | - | - | - | - |

| 5 | Aryl Bromides | Aryl Alkynes | (NHC)-Pd / (NHC)-Cu | - | Non-anhydrous solvent | - | - | High |

Note: This table is a compilation of data from various sources to illustrate the general conditions and outcomes of Sonogashira reactions. Specific yields and reaction times will vary depending on the exact substrates and precise conditions used.

Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira cross-coupling reaction, which can be adapted for the use of 3-nitrophenylacetylene.

Materials:

-

Aryl halide (1.0 mmol)

-

3-Nitrophenylacetylene (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 1 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 mmol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), and copper(I) iodide (1 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (10 mL) and the base (2.0 mmol) to the flask via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 3-nitrophenylacetylene (1.2 mmol) to the reaction mixture dropwise via syringe.

-

The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4]

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[5]

Detailed Protocol: Synthesis of 1-Methoxy-4-((3-nitrophenyl)ethynyl)benzene

This protocol provides a specific example of the Sonogashira coupling between 4-iodoanisole and 3-nitrophenylacetylene.

Materials:

-

4-Iodoanisole (234 mg, 1.0 mmol)

-

3-Nitrophenylacetylene (176 mg, 1.2 mmol)

-